REACTION_SMILES
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[CH3:11][O:12][c:13]1[cH:14][cH:15][cH:16][c:17]2[c:22]1[C:21](=[O:23])[CH2:20][CH2:19][CH2:18]2.[o:1]1[c:2]2[c:7]([cH:8][cH:9]1)[CH:6]([NH2:10])[CH2:5][CH2:4][CH2:3]2>>[NH2:10][CH:21]1[CH2:20][CH2:19][CH2:18][c:17]2[cH:16][cH:15][cH:14][c:13]([O:12][CH3:11])[c:22]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2c1C(=O)CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCCc2occc21
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Name
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Type
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product
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Smiles
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COc1cccc2c1C(N)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |